1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole
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Overview
Description
1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole is a heterocyclic compound with the molecular formula C₁₄H₁₃N₃O₂. It is known for its unique structure, which includes an amino group, a carbethoxy group, a phenyl group, and a cyano group attached to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of ethyl 3-oxo-3-phenylpropanoate with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
- Oxidation products include oxo derivatives.
- Reduction products include amine derivatives.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-amino-3-carbethoxy-4-phenyl-5-cyanopyrrole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- 3-Carbethoxy-4-phenyl-5-cyanopyrrole
- Ethyl 5-amino-2-methylpyrazole-3-carboxylate
- 5-Methoxy-3-methyl-4-phenyl-pyrazol-1-ylamine
Uniqueness: 1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further chemical modifications and potential therapeutic applications .
Properties
CAS No. |
310431-14-2 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
ethyl 1-amino-5-cyano-4-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C14H13N3O2/c1-2-19-14(18)11-9-17(16)12(8-15)13(11)10-6-4-3-5-7-10/h3-7,9H,2,16H2,1H3 |
InChI Key |
FOLSVRXVBVWZIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1C2=CC=CC=C2)C#N)N |
Origin of Product |
United States |
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